molecular formula C11H13BrOS B13634902 4-((4-Bromophenyl)thio)pentan-2-one

4-((4-Bromophenyl)thio)pentan-2-one

Cat. No.: B13634902
M. Wt: 273.19 g/mol
InChI Key: TXMWVFAESARCQI-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)thio)pentan-2-one is a halogenated aromatic thioether derivative featuring a pentan-2-one backbone substituted with a 4-bromophenylthio group. This compound is structurally characterized by a ketone group at the second carbon and a sulfur-linked 4-bromophenyl moiety at the fourth carbon of the pentane chain. Its molecular formula is C₁₁H₁₁BrOS, with a molecular weight of 271.17 g/mol.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

4-(4-bromophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H13BrOS/c1-8(13)7-9(2)14-11-5-3-10(12)4-6-11/h3-6,9H,7H2,1-2H3

InChI Key

TXMWVFAESARCQI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)SC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)thio)pentan-2-one typically involves the reaction of 4-bromothiophenol with 2-pentanone under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution with 2-pentanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent selection, and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)thio)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

4-((4-Bromophenyl)thio)pentan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and nanocomposites

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)thio)pentan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromophenylthio group can enhance the compound’s binding affinity and selectivity for certain targets, while the ketone group may participate in redox reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-((4-Bromophenyl)thio)pentan-2-one with structurally analogous thioether-functionalized pentan-2-one derivatives, focusing on synthetic yields, substituent effects, and physicochemical properties. Data are synthesized from peer-reviewed studies and supplier catalogs (see tables below).

Functional and Application Differences

  • This compound : Bromine’s polarizability may enhance halogen-bonding interactions, making it a candidate for catalysis or supramolecular chemistry. However, its discontinued status limits practical use .
  • 1-(4-Bromo-2-fluorophenyl)pentan-1-one: The fluorine atom and ketone position (C1 vs.

Research Findings and Limitations

  • Synthetic Feasibility : High-yield benzylthio analogs (4n, 4q) are more accessible than bromophenyl derivatives, which face commercial discontinuation .
  • Structural Characterization : All compounds in were validated via NMR and HRMS, ensuring structural fidelity despite varying substituents .

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